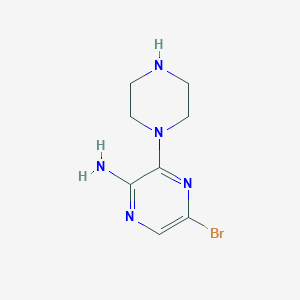

5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine is a chemical of interest in the field of organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis and properties of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine.

Synthesis Analysis

The synthesis of related compounds involves key steps that could be adapted for the synthesis of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine. For instance, the paper titled "A facile synthesis of dragmacidin B and 2,5-bis(6'-bromo-3'-indolyl)piperazine" describes a short synthesis route involving the dimerization of oxotryptamines to bis(indolyl)pyrazines, followed by selective reduction and reductive methylation to afford piperazine natural products . This methodology could potentially be applied to the synthesis of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine by starting with appropriate brominated pyrazine derivatives and piperazine.

Molecular Structure Analysis

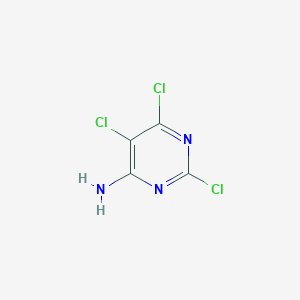

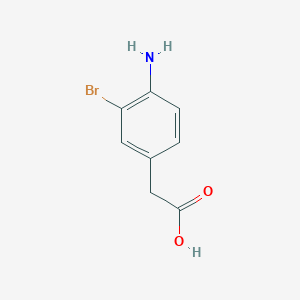

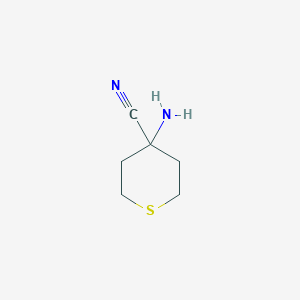

The molecular structure of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine would consist of a pyrazin-2-amine core with a bromine atom at the 5-position and a piperazin-1-yl group at the 3-position. The presence of the bromine atom and the piperazine ring would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine could be inferred from related compounds. The paper on the generation of various pyrazinone derivatives suggests that brominated pyrazinones can react with methoxide to form alkylidene/benzylidene derivatives and, upon further reaction with nucleophiles, can yield dihydropyrazinones, piperazine diones, and pyrazinones . These reactions highlight the potential for 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine to undergo nucleophilic substitution reactions due to the presence of the bromine atom.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine, we can hypothesize that the compound would exhibit properties typical of brominated aromatic compounds and piperazines. This includes moderate to high polarity, potential for hydrogen bonding due to the amine groups, and a relatively high molecular weight due to the presence of the bromine atom. The compound's solubility, melting point, and stability would be influenced by these structural features.

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Agents

- Scientific Field : Medical Chemistry .

- Application Summary : This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity .

- Methods of Application : The compounds were synthesized and then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Antibacterial Activity

- Scientific Field : Microbiology .

- Application Summary : Some newly synthesized compounds related to “5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine” have been screened for their antibacterial activity .

- Methods of Application : The compounds were tested against Gram-negative (Escherechia coli ATCC 8739) and Gram-positive (Staphylococcus aureus ATCC 25923) microorganisms at 25 mg/mL .

- Results : The results of these tests were not specified in the source .

Antifungal Activity

- Scientific Field : Microbiology .

- Application Summary : Some newly synthesized compounds related to “5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine” have been screened for their antifungal activity .

- Methods of Application : The compounds were tested against Candida albicans strains (ATCC 10231 and clinical isolate) and Candida galibrata ATCC 15126 strain .

- Results : The results indicate that compounds 9a, 9b, and 9d, exhibit moderate antifungal activity against these strains, while 9c is inactive .

Eigenschaften

IUPAC Name |

5-bromo-3-piperazin-1-ylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN5/c9-6-5-12-7(10)8(13-6)14-3-1-11-2-4-14/h5,11H,1-4H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJBQCDGKLHYPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CN=C2N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587501 |

Source

|

| Record name | 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine | |

CAS RN |

893611-67-1 |

Source

|

| Record name | 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)